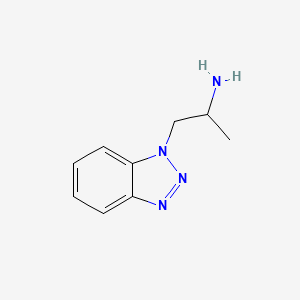![molecular formula C23H24N2O2S2 B12128745 4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide](/img/structure/B12128745.png)
4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-metilfenil)-4-[(5Z)-5-(4-etilbencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanamida es un compuesto orgánico complejo caracterizado por su núcleo de tiazolidinona, que a menudo se asocia con diversas actividades biológicas
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(3-metilfenil)-4-[(5Z)-5-(4-etilbencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanamida típicamente involucra los siguientes pasos:
Formación del Núcleo de Tiazolidinona: Esto se logra mediante la ciclización de una tiosemicarbazida con una α-halocetona en condiciones básicas.
Condensación de Aldol: El intermedio de tiazolidinona sufre una condensación de Aldol con 4-etilbenzaldehído para formar el derivado bencilideno.
Amidación: El paso final implica la reacción del derivado bencilideno con 3-metil anilina en presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) para formar la butanamida.
Métodos de Producción Industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo para mejorar la eficiencia y el rendimiento. La optimización de las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador, sería crucial para garantizar una alta pureza y rendimiento.
Análisis De Reacciones Químicas
Tipos de Reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el núcleo de tiazolidinona, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: La reducción del doble enlace bencilideno puede producir el derivado saturado correspondiente.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como la nitración o la halogenación.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbón (Pd/C) o borohidruro de sodio (NaBH4).
Sustitución: Reactivos electrófilos como ácido nítrico para la nitración o bromo para la bromación.
Principales Productos
Oxidación: Sulfóxidos o sulfonas.
Reducción: Derivados de tiazolidinona saturados.
Sustitución: Derivados nitro o halogenados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su reactividad y su potencial como bloque de construcción para moléculas más complejas. Su estructura única permite diversas modificaciones, convirtiéndolo en un intermedio versátil.
Biología
Biológicamente, el compuesto ha mostrado potencial como agente antimicrobiano y anticancerígeno. Su núcleo de tiazolidinona es conocido por su capacidad de interactuar con objetivos biológicos, lo que lleva a la inhibición del crecimiento microbiano o la proliferación de células cancerosas.
Medicina
En química medicinal, este compuesto se explora por sus posibles aplicaciones terapéuticas. Su capacidad de modular vías biológicas lo convierte en un candidato para el desarrollo de fármacos, particularmente en el tratamiento de infecciones y cáncer.
Industria
Industrialmente, el compuesto podría utilizarse en la síntesis de productos farmacéuticos y agroquímicos. Sus características estructurales permiten el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo por el cual N-(3-metilfenil)-4-[(5Z)-5-(4-etilbencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanamida ejerce sus efectos implica la interacción con objetivos moleculares específicos. El núcleo de tiazolidinona puede inhibir enzimas o receptores involucrados en vías biológicas críticas. Por ejemplo, puede inhibir enzimas bacterianas, lo que lleva a efectos antimicrobianos, o interactuar con receptores de células cancerosas, induciendo la apoptosis.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de 4-oxo-2-tioxo-1,3-tiazolidin-3-il: Estos compuestos comparten el núcleo de tiazolidinona y exhiben actividades biológicas similares.
Derivados bencilidenos: Los compuestos con grupos bencilidenos a menudo muestran propiedades antimicrobianas y anticancerígenas.
Derivados de butanamida: Estos compuestos son conocidos por sus diversas actividades biológicas.
Unicidad
N-(3-metilfenil)-4-[(5Z)-5-(4-etilbencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanamida es único debido a la combinación de su núcleo de tiazolidinona, grupo bencilideno y parte de butanamida. Esta combinación mejora su actividad biológica y sus posibles aplicaciones terapéuticas, diferenciándolo de otros compuestos similares.
Esta descripción detallada proporciona una comprensión integral de N-(3-metilfenil)-4-[(5Z)-5-(4-etilbencilideno)-4-oxo-2-tioxo-1,3-tiazolidin-3-il]butanamida, cubriendo su síntesis, reacciones, aplicaciones, mecanismo de acción y comparación con compuestos similares
Propiedades
Fórmula molecular |
C23H24N2O2S2 |
|---|---|
Peso molecular |
424.6 g/mol |
Nombre IUPAC |
4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)butanamide |
InChI |
InChI=1S/C23H24N2O2S2/c1-3-17-9-11-18(12-10-17)15-20-22(27)25(23(28)29-20)13-5-8-21(26)24-19-7-4-6-16(2)14-19/h4,6-7,9-12,14-15H,3,5,8,13H2,1-2H3,(H,24,26)/b20-15- |
Clave InChI |
PBWBIJJMPBFZJD-HKWRFOASSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C |
SMILES canónico |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Diethylamino)propyl]-5-(2,5-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazo l-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12128671.png)
![N-(4-chlorophenyl)-2-(6a-methyl-10-oxo(7H,11bH-1,3-thiazolino[5',4'-6,5]thiino [3,4-c]chroman-9-yl))acetamide](/img/structure/B12128675.png)

![3-chloro-N-[3-(cyclohexylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B12128695.png)
![dichloro-[(E)-3-propoxyprop-1-enyl]-sulfanylidene-lambda5-phosphane](/img/structure/B12128707.png)
![methyl 4-{[({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B12128710.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12128726.png)
![4-Benzyl-1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B12128729.png)
![2-((phenylamino)methyl)-6,7-dihydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B12128737.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-[4-(propan-2-yl)phenyl]pyrrolidine-2,3-dione](/img/structure/B12128753.png)
![1-[bis(2-hydroxyethyl)amino]-3-(9H-carbazol-9-yl)propan-2-ol](/img/structure/B12128761.png)
![2-amino-1-(1H-indazol-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B12128764.png)
![3-methoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B12128768.png)

